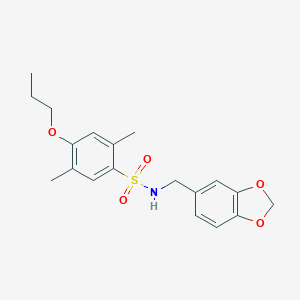![molecular formula C17H19ClN2O2S B245580 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as mCPP and has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of mCPP is complex and not yet fully understood. It is known to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. mCPP also has affinity for other serotonin receptors, including 5-HT2C, 5-HT3, and 5-HT7. The exact mechanism of how mCPP interacts with these receptors and how this affects its pharmacological properties is still being studied.
Biochemical and Physiological Effects
mCPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood and behavior. mCPP has also been found to increase heart rate, blood pressure, and body temperature. These effects are thought to be mediated by its interactions with serotonin receptors in the brain and peripheral nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using mCPP in lab experiments is its ability to selectively target serotonin receptors. This allows researchers to study the effects of serotonin on different physiological and biochemical processes. However, one limitation is that mCPP has been found to have off-target effects, which can complicate data interpretation. Additionally, mCPP has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on mCPP. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different serotonin receptors. Finally, there is a need for more research on the long-term effects of mCPP and its potential for abuse.
Métodos De Síntesis
The synthesis of mCPP involves the reaction of 2-chlorophenylpiperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure mCPP. This method has been widely used to synthesize mCPP for scientific research purposes.
Aplicaciones Científicas De Investigación
MCPP has been used in various scientific research studies due to its pharmacological properties. It has been found to act as a serotonin receptor agonist and antagonist, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, mCPP has been used to investigate the effects of serotonin on mood, behavior, and cognition.
Propiedades
Fórmula molecular |
C17H19ClN2O2S |
|---|---|
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |
Clave InChI |
XPHOXJLMLHUSRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




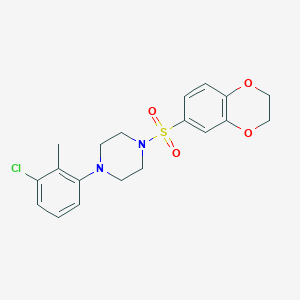
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)

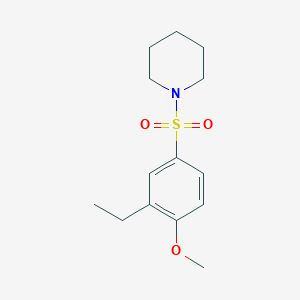
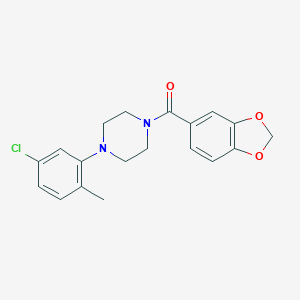
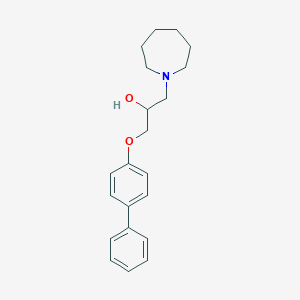
![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

